5alpha-Hydroxycostic acid
Overview
Description
5alpha-Hydroxycostic acid is a eudemane sesquiterpene that is isolated from the natural plant, Laggera alata . It possesses anti-angiogenic ability by interfering with the VEGF- and Ang2-related pathways .
Molecular Structure Analysis
The this compound molecule contains a total of 41 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis
This compound can inhibit abnormal cell proliferation, migration, and angiogenesis . It enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .Physical and Chemical Properties Analysis
This compound is a white crystalline or crystalline powder. It is almost insoluble in water at room temperature, slightly soluble in ethanol, acetone, and dichloromethane .Scientific Research Applications
Biomass Conversion and Biofuel Production
5alpha-Hydroxycostic acid has potential applications in biomass conversion, specifically in the production of valuable chemicals and fuels from biomass. This application is highlighted by the research on 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, where strategies for enhancing its yield and selectivity are investigated (Saha & Abu‐Omar, 2014). Additionally, studies have demonstrated green processes for HMF production using deep eutectic solvents, showcasing an environmentally friendly approach to chemical synthesis from biomass (Zuo et al., 2017).
Cancer Research and Treatment
In the field of cancer research, this compound plays a role as it is a derivative of steroidal compounds. New alkylaminooxysterols, synthesized through aminolysis of epoxysterols, have shown promising activities in controlling growth, differentiation, and death of tumor cell lines. These compounds represent potential leads for cancer treatment (de Medina et al., 2009).
Biodegradable Materials and Polymers
Research into polyhydroxyalkanoates (PHA), biodegradable polymers with medical applications, has shown that this compound derivatives can contribute to the development of functional PHAs. An engineered Halomonas bluephagenesis strain has been used to produce PHA copolymers with enhanced properties, indicating the potential of these compounds in creating sustainable materials (Yu et al., 2020).
Neurological Disorders and Brain Research
In neurological research, this compound derivatives have been explored for their potential role in modulating neurotransmitter systems. Studies indicate that neurosteroids like ALLO, derived from 5alpha-reduced progesterone, influence GABAergic systems and may impact conditions such as epilepsy and mood disorders (Matsumoto et al., 2003).
Mechanism of Action
Target of Action
5alpha-Hydroxycostic acid, a eudesmane-type sesquiterpene isolated from the herb Laggera alata , primarily targets the VEGF/VEGFR2 and Ang2/Tie2 pathways . These pathways play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .
Mode of Action
This compound exerts its effects by interfering with the VEGF/VEGFR2 and Ang2/Tie2 pathways . It inhibits angiogenesis and suppresses cell migration, thereby exerting anti-inflammatory and anti-angiogenic effects .
Biochemical Pathways
The compound affects the VEGF/VEGFR2 and Ang2/Tie2 pathways, which are involved in angiogenesis . By interfering with these pathways, this compound can inhibit abnormal cell proliferation, migration, and angiogenesis . It also enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
In vitro experiments have shown that this compound can inhibit abnormal cell proliferation, migration, and angiogenesis . In vivo experiments demonstrated that this compound has a positive therapeutic effect on choroidal neovascularization in rats. It can effectively reduce vascular leakage, consistent with the results of the cell experiments .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5alpha-Hydroxycostic acid has been shown to inhibit abnormal cell proliferation, migration, and angiogenesis . It enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .
Cellular Effects
In a rat model of choroidal neovascularization, this compound effectively inhibited neovascularization and leakage . It has a positive therapeutic effect on choroidal neovascularization in rats .
Molecular Mechanism
This compound can inhibit choroidal neovascularization by interfering with the VEGF- and Ang2/Tie2-related pathways . It may be a good candidate drug for treating choroidal neovascularization .
Temporal Effects in Laboratory Settings
It has been shown to have consistent effects in cell experiments and in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been shown to have a positive therapeutic effect on choroidal neovascularization in rats .
Metabolic Pathways
It is known to interfere with the VEGF- and Ang2/Tie2-related pathways .
Properties
IUPAC Name |
2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIFFFWXPAQCB-BPLDGKMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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